molecular formula C10H19NO2S B13471848 tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate

tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate

Cat. No.: B13471848
M. Wt: 217.33 g/mol
InChI Key: IMYVBJPWYLBXJU-UHFFFAOYSA-N
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Description

tert-Butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate: is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound belongs to the class of carbamates, which are widely used in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate typically involves the reaction of cyclobutylmethylamine with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as methylene chloride or chloroform to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-{[(1r,3r)-3-bromocyclobutyl]methyl}carbamate: This compound has a bromine atom instead of a sulfanyl group, leading to different chemical properties and reactivity.

    tert-Butyl N-{[(1r,3r)-3-methylsulfamoyl)cyclobutyl]methyl}carbamate: This compound contains a methylsulfamoyl group, which affects its biological activity and applications.

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

tert-butyl N-[(3-sulfanylcyclobutyl)methyl]carbamate

InChI

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-7-4-8(14)5-7/h7-8,14H,4-6H2,1-3H3,(H,11,12)

InChI Key

IMYVBJPWYLBXJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)S

Origin of Product

United States

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